

2-(Phenylsulfonylmethyl)benzaldehyde

synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2-

Compound Name: (Phenylsulfonylmethyl)benzaldehyde
de

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An In-Depth Technical Guide to **2-(Phenylsulfonylmethyl)benzaldehyde**: Synthesis and Characterization

Abstract

This technical guide provides a comprehensive overview of **2-(phenylsulfonylmethyl)benzaldehyde** (CAS No. 468751-38-4), a versatile bifunctional organic compound. The document details a robust and logical synthetic pathway, grounded in established chemical principles, and offers a thorough guide to its structural and spectroscopic characterization. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as an essential resource for researchers utilizing this compound as a key intermediate in organic synthesis, medicinal chemistry, and materials science.

Introduction and Compound Profile

2-(Phenylsulfonylmethyl)benzaldehyde, also known as 2-(benzenesulfonylmethyl)benzaldehyde or 2-formylbenzyl phenyl sulfone, is an aromatic compound distinguished by the presence of both an aldehyde and a phenylsulfonyl moiety. This unique structural combination makes it a valuable building block, offering two distinct reactive sites for the construction of more complex molecular architectures. The electron-

withdrawing nature of the sulfonyl group can influence the reactivity of the adjacent methylene bridge and the aromatic aldehyde, opening avenues for various chemical transformations.

Table 1: Compound Identification and Physical Properties

Property	Value	Reference(s)
CAS Number	468751-38-4	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₂ O ₃ S	[2]
Molecular Weight	260.31 g/mol	[2]
Appearance	White to off-white crystalline solid	General Observation
Melting Point	141.0 - 145.0 °C	[1]
Storage	Room temperature, inert atmosphere, cool and dark place	[1]

Synthesis of 2-(Phenylsulfonylmethyl)benzaldehyde

While various methods for the synthesis of sulfones and benzaldehyde derivatives exist, a highly effective and logical approach for preparing the title compound involves a two-step sequence starting from readily available precursors. The strategy hinges on the nucleophilic substitution of a benzylic bromide with sodium benzenesulfinate.

Synthetic Strategy Rationale

The chosen pathway leverages the Williamson ether synthesis-analogous reaction for C-S bond formation. This method is reliable and generally high-yielding for creating sulfones from sulfinate salts and alkyl halides.[\[4\]](#)

- Step 1: Benzylic Bromination. The synthesis begins with the selective bromination of 2-methylbenzaldehyde at the benzylic position to form 2-(bromomethyl)benzaldehyde. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine, minimizing unwanted side reactions and offering superior control

compared to using molecular bromine directly.^[1] A radical initiator, such as AIBN or benzoyl peroxide, is required to initiate the reaction.

- Step 2: Nucleophilic Substitution. The resulting 2-(bromomethyl)benzaldehyde is then treated with sodium benzenesulfinate. The sulfinate anion acts as a potent sulfur nucleophile, displacing the bromide to form the target sulfone. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the S_N2 mechanism.

Visualizing the Synthetic Workflow

2-Methylbenzaldehyde

NBS, AIBN
CCl₄, RefluxStep 1: Benzylic
Bromination

2-(Bromomethyl)benzaldehyde

Sodium Benzenesulfinate
(C₆H₅SO₂Na)
DMF, 70°CStep 2: Nucleophilic
Substitution (S_N2)

2-(Phenylsulfonylmethyl)benzaldehyde

[Click to download full resolution via product page](#)**Caption: Synthetic pathway for 2-(phenylsulfonylmethyl)benzaldehyde.**

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Bromomethyl)benzaldehyde

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylbenzaldehyde (1.0 eq.).
- Reagents: Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl_4). Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).
- Reaction: Heat the mixture to reflux (approx. 77°C for CCl_4) under inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[\[1\]](#)
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na_2SO_4). Remove the solvent under reduced pressure. The crude product can be purified further by recrystallization or column chromatography to yield 2-(bromomethyl)benzaldehyde as a solid.[\[2\]](#)[\[3\]](#)

Step 2: Synthesis of 2-(Phenylsulfonylmethyl)benzaldehyde

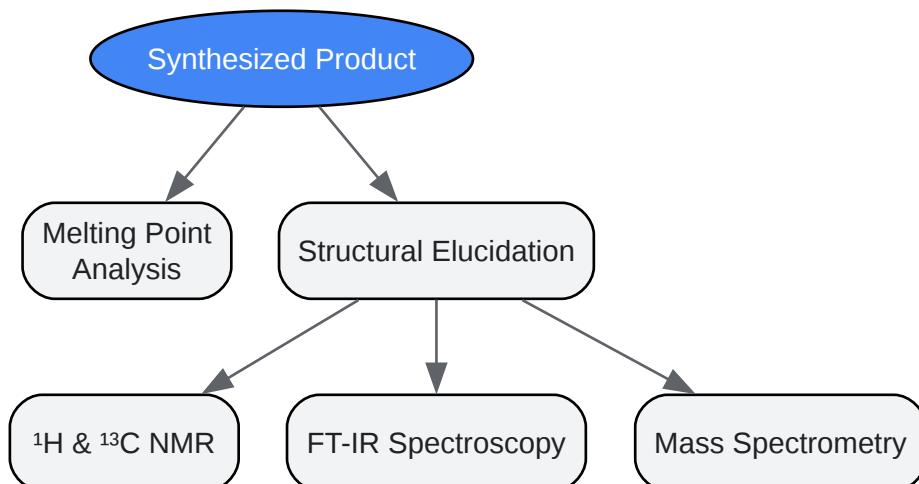
- Setup: In a clean, dry round-bottom flask, dissolve sodium benzenesulfinate (1.1 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
- Reagents: To this solution, add 2-(bromomethyl)benzaldehyde (1.0 eq.), dissolved in a minimal amount of DMF.
- Reaction: Heat the reaction mixture to approximately 70-80°C with stirring. The progress of the nucleophilic substitution can be monitored by TLC, observing the disappearance of the starting bromide.
- Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.

- Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual DMF and sodium salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **2-(phenylsulfonylmethyl)benzaldehyde**.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural elucidation.

Visualizing the Characterization Workflow



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Caption: Workflow for the characterization of the synthesized product.

Spectroscopic and Physical Data

The following data represent the expected analytical results for **2-(phenylsulfonylmethyl)benzaldehyde** based on the analysis of its constituent functional groups.

Table 2: Predicted Spectroscopic Data Summary

Technique	Feature	Expected Observation	Rationale / Notes
¹ H NMR	Aldehyde Proton (CHO)	$\delta \approx 10.0$ ppm (s, 1H)	Highly deshielded by the carbonyl group.
Methylene Protons (CH ₂)	$\delta \approx 4.5 - 4.8$ ppm (s, 2H)	Deshielded by adjacent sulfonyl group and benzene ring.	
Aromatic Protons	$\delta \approx 7.2 - 8.0$ ppm (m, 9H)	Complex multiplet region for two distinct phenyl rings.	
¹³ C NMR	Carbonyl Carbon (C=O)	$\delta \approx 192$ ppm	Typical for aromatic aldehydes.
Methylene Carbon (CH ₂)	$\delta \approx 65$ ppm	Deshielded by the sulfonyl group.	
Aromatic Carbons	$\delta \approx 125 - 140$ ppm	Multiple signals corresponding to aromatic carbons.	
FT-IR	C=O Stretch (Aldehyde)	~ 1700 cm ⁻¹ (strong, sharp)	Characteristic carbonyl absorption.
S=O Stretch (Sulfone)	~ 1320 & ~ 1150 cm ⁻¹ (strong)	Asymmetric and symmetric stretching modes.	
C-H Stretch (Aldehyde)	~ 2820 & ~ 2720 cm ⁻¹ (weak)	Fermi doublet, characteristic of aldehydes.	
Mass Spec.	Molecular Ion [M] ⁺	m/z = 260	Corresponds to the molecular weight.
Key Fragments	m/z = 119 [M-PhSO ₂] ⁺	Formation of stable benzyl cation.	

m/z = 77 [C₆H₅]⁺

Phenyl cation
fragment.

In-Depth Spectroscopic Interpretation

- Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is highly diagnostic. The singlet for the aldehyde proton appearing far downfield around 10 ppm is a clear indicator of its presence. Another key feature is the singlet for the methylene protons, which confirms the -CH₂- linkage between the two aromatic systems. The integration of the aromatic region corresponding to 9 protons confirms the presence of both the benzaldehyde and phenylsulfonyl rings. In the ¹³C NMR spectrum, the carbonyl carbon signal above 190 ppm is a definitive marker for the aldehyde group.
- Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence for the key functional groups. A strong, sharp absorption at approximately 1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde. Crucially, the presence of two strong bands around 1320 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric) confirms the S=O stretches of the sulfonyl group.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound with the molecular ion peak at m/z 260. The fragmentation pattern can also provide structural information. A common fragmentation pathway would be the cleavage of the C-S bond, leading to a stable benzyl cation fragment at m/z 119 ([C₇H₆CHO]⁺), which is a strong indicator of the compound's structure.

Conclusion

This guide outlines a logical and reliable synthetic route for **2-(phenylsulfonylmethyl)benzaldehyde** and provides a comprehensive framework for its characterization. The detailed protocols and mechanistic rationale are intended to empower researchers in chemistry and drug development to confidently synthesize and utilize this valuable bifunctional intermediate. The analytical data provided serve as a benchmark for ensuring the identity and purity of the final product, which is critical for its successful application in subsequent research endeavors.

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- To cite this document: BenchChem. [2-(Phenylsulfonylmethyl)benzaldehyde synthesis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589730#2-phenylsulfonylmethyl-benzaldehyde-synthesis-and-characterization]

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